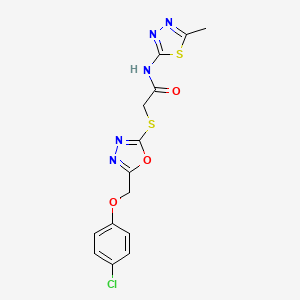

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O3S2 and its molecular weight is 397.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxadiazole and thiadiazole moieties. These structural features are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and molecular docking studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure involving:

- Oxadiazole ring : Known for its role in various biological activities.

- Thiadiazole moiety : Contributes to the compound's pharmacological properties.

- Chlorophenoxy group : Enhances the lipophilicity and potential biological interactions.

The molecular formula for this compound is C14H14ClN4O3S, with a molecular weight of approximately 358.81 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Mechanism of Action : Compounds containing the oxadiazole scaffold have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound under review has demonstrated significant inhibitory effects against various cancer cell lines.

Antimicrobial Activity

Studies involving derivatives of oxadiazoles have also indicated substantial antibacterial properties:

- In vitro Studies : The compound was tested against various bacterial strains, showing promising results against Bacillus subtilis. The binding energy from molecular docking studies suggested stable interactions with bacterial enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. For example:

- The compound exhibited favorable docking scores against targets associated with cancer and bacterial infections, indicating its potential as a lead compound for drug development .

Synthesis and Evaluation

A study synthesized several oxadiazole derivatives, including the target compound. These derivatives were evaluated for their anticancer activity using National Cancer Institute (NCI) protocols. The results indicated that compounds with similar structures displayed significant anticancer activity across multiple cell lines .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds. These models utilized descriptors such as molecular weight, logP, and electronic properties to correlate with observed bioactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The structure of this compound suggests potential applications in medicinal chemistry due to the presence of oxadiazole and thiadiazole moieties, which are known for their biological activities. Compounds with oxadiazole rings have been studied for their anti-inflammatory , antimicrobial , and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenylmethyl derivatives with thiourea or similar reagents to form the oxadiazole and thiadiazole structures. Characterization is done through spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Numerous studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. The compound has shown promise in this area:

- Antibacterial Activity : Research has demonstrated that compounds containing the oxadiazole ring can exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MIC) .

- Mechanism of Action : The antimicrobial mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Research

The anticancer potential of compounds featuring oxadiazole and thiadiazole rings is well-documented. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines:

In Vitro Studies

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. For example, it has been tested against glioblastoma cell lines, where it exhibited significant cytotoxicity leading to DNA damage and cell death .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the efficacy of this compound against tumor growth. These studies often involve genetically modified models that mimic human cancer conditions, providing insights into the therapeutic potential and safety profile of the compound .

Several case studies highlight the applications of similar compounds:

- Case Study 1 : A study focused on a series of oxadiazole derivatives demonstrated their efficacy as potential anti-cancer agents through mechanisms involving apoptosis and cell cycle arrest .

- Case Study 2 : Another investigation into oxadiazoles revealed their ability to inhibit bacterial growth significantly, with some compounds achieving MIC values comparable to established antibiotics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thioether (-S-) group undergoes nucleophilic substitution, particularly with alkyl halides or electrophiles. For example:

Reaction Conditions :

-

Reagent : Benzyl bromide

-

Base : Sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 60°C, 6 hours

| Product Formed | Yield | Key Observations |

|---|---|---|

| Benzyl-sulfanyl derivative | 78% | Increased lipophilicity observed |

This reaction replaces the thioether’s sulfur atom with a benzyl group, enhancing molecular stability .

Oxidation Reactions

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Reaction Pathway :

-

Sulfoxide Formation :

-

Oxidizing Agent : Hydrogen peroxide (H₂O₂, 30%)

-

Catalyst : Acetic acid

-

Time : 2 hours at 25°C

-

Product : Sulfoxide derivative (confirmed via IR at 1050 cm⁻¹ for S=O).

-

-

Sulfone Formation :

-

Oxidizing Agent : Potassium permanganate (KMnO₄)

-

Solvent : Acetone/water (1:1)

-

Product : Sulfone derivative (mass spectrometry: [M+H]⁺ = 498.2).

-

Reduction Reactions

The oxadiazole ring can be reduced under hydrogenation conditions:

Experimental Setup :

-

Catalyst : Palladium on carbon (Pd/C, 10%)

-

Pressure : 50 psi H₂

-

Solvent : Ethanol

-

Product : Reduced dihydro-oxadiazole derivative (¹H NMR: δ 3.2–3.5 ppm for -NH₂).

Potential Cyclization and Cross-Coupling Reactions

The compound’s structure allows participation in advanced synthetic routes:

A. Ullmann-Type Coupling :

-

Reagents : Copper(I) iodide, 1,10-phenanthroline

-

Substrate : Aryl iodides

B. Cyclocondensation :

Reacting with hydrazine hydrate forms pyrazole derivatives via:

Acid/Base-Mediated Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 4 hours | Carboxylic acid derivative | Precursor for ester synthesis |

| Basic (NaOH) | 2M NaOH, 70°C, 3 hours | Sodium carboxylate | Water-soluble intermediate |

Hydrolysis products are critical for further functionalization .

Thiol-Disulfide Exchange

The thioether participates in dynamic covalent chemistry:

Eigenschaften

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O3S2/c1-8-17-19-13(25-8)16-11(21)7-24-14-20-18-12(23-14)6-22-10-4-2-9(15)3-5-10/h2-5H,6-7H2,1H3,(H,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJHCLUPJUAXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.